molecular formula C12H10N2O2 B12904612 (E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one

(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one

Cat. No.: B12904612
M. Wt: 214.22 g/mol
InChI Key: LDOHTHVSCPGPSP-VOTSOKGWSA-N
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Description

(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one is a synthetic hybrid compound that incorporates a pyrazol-3(2H)-one scaffold linked via a cinnamoyl group. This structure is of significant interest in medicinal chemistry for developing novel bioactive molecules. The pyrazole core is a privileged structure in drug discovery, known for its diverse pharmacological profiles, while the cinnamoyl moiety can enhance molecular interactions with biological targets. The primary research value of this compound lies in its potential as a precursor for synthesizing more complex heterocyclic systems for biological evaluation. Pyrazole derivatives are extensively investigated for their potent antimicrobial properties against resistant pathogens . Furthermore, structurally related pyrazole-based heterocycles demonstrate potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The compound's α,β-unsaturated ketone system makes it a suitable Michael acceptor for developing covalent inhibitors or a key intermediate for cyclization reactions, such as the synthesis of pyrano[2,3-c]pyrazol-4(2H)-ones, which are recognized as 3-hydroxyflavone analogues with potential excited-state intramolecular proton transfer (ESIPT) properties for applications in fluorescent sensing and bio-imaging . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-[(E)-3-phenylprop-2-enoyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C12H10N2O2/c15-11(10-8-13-14-12(10)16)7-6-9-4-2-1-3-5-9/h1-8H,(H2,13,14,16)/b7-6+

InChI Key

LDOHTHVSCPGPSP-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CNNC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CNNC2=O

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of E 4 Cinnamoyl 1h Pyrazol 3 2h One and Its Analogues

Overview of Historical Synthetic Approaches to Pyrazolones

The journey of pyrazolone (B3327878) synthesis began in 1883 with Ludwig Knorr's discovery of antipyrine. wikipedia.orgnih.gov His pioneering work involved the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. wikipedia.org This foundational method laid the groundwork for the development of a vast array of pyrazolone derivatives. Historically, these compounds have been recognized for their significant pharmaceutical applications, acting as analgesics and antipyretics. wikipedia.org Over the years, the basic structure of pyrazolone has been a key building block in the synthesis of numerous drugs, highlighting its importance in medicinal chemistry. wikipedia.orgnih.gov

Classical Condensation and Cyclization Reactions for Pyrazolone Core Formation

The most traditional and widely employed method for constructing the pyrazolone core is the Knorr synthesis, which involves the cyclocondensation of β-ketoesters with hydrazine (B178648) derivatives. nih.govbeilstein-journals.org This reaction is typically catalyzed by an organic base like piperidine (B6355638) or an inorganic base such as sodium hydride, often in boiling ethanol (B145695) or methanol. nih.gov

Another classical approach is the reaction of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This method is straightforward and allows for the synthesis of polysubstituted pyrazoles. nih.gov Variations of this include the use of α,β-unsaturated ketones which, upon reaction with hydrazine, can also yield the pyrazole (B372694) ring system. nih.gov The versatility of these condensation and cyclization reactions has made them a cornerstone in the synthesis of a wide range of pyrazolone-based compounds. researchgate.net

Specific Synthetic Routes for the Introduction of Cinnamoyl Moiety

The introduction of the cinnamoyl moiety at the C-4 position of the pyrazolone ring is a crucial step in the synthesis of the target compound. A primary method for this transformation is the reaction of a 1-substituted-5-hydroxy-1H-pyrazole (a pyrazolone) with trans-cinnamoyl chloride. clockss.org This acylation reaction is typically carried out in the presence of a base, such as calcium hydroxide, in a suitable solvent like dioxane. clockss.org

An alternative and widely used method is the Knoevenagel condensation. ekb.eg This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, the pyrazolone at its C-4 position, to a cinnamaldehyde (B126680) derivative. ekb.eg The reaction is often catalyzed by a weak base like piperidine. ekb.eg The resulting product is an α,β-unsaturated enone, which corresponds to the desired 4-cinnamoylpyrazolone structure. ekb.eg

Table 1: Comparison of Synthetic Routes for Cinnamoyl Moiety Introduction

Method Reagents Catalyst/Conditions Key Features Reference
Acylation 1-Substituted-5-hydroxypyrazole, trans-cinnamoyl chloride Calcium hydroxide, dioxane Direct acylation at the C-4 position. clockss.org
Knoevenagel Condensation Pyrazolone, Cinnamaldehyde Piperidine, ethanol Forms a C=C bond via nucleophilic addition followed by dehydration. ekb.eg

Modern and Green Chemistry Approaches in Synthesis, including Microwave and Ultrasonication Techniques

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. scholarsportal.infonih.gov Green chemistry principles, such as the use of non-toxic solvents, renewable resources, and energy-efficient processes, are increasingly being applied to the synthesis of pyrazolone derivatives. scholarsportal.infojetir.org

Microwave-assisted synthesis has emerged as a powerful tool, offering several advantages over conventional heating methods. benthamdirect.com These include significantly reduced reaction times, lower energy consumption, and often higher yields. benthamdirect.comnih.gov Microwave irradiation has been successfully employed in the one-pot synthesis of various pyrazolone derivatives, including those with complex substitution patterns. nih.govclockss.orgnih.govshd-pub.org.rs This technique can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov

Ultrasonication is another green technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method can eliminate the need for conventional heating, leading to shorter reaction times and reduced energy and solvent usage. nih.govresearchgate.net Ultrasound has been effectively used for the synthesis of pyrazolones from β-ketoesters and hydrazines under solvent-free conditions, as well as for the synthesis of pyrano[2,3-c]pyrazole derivatives in aqueous media. researchgate.netresearchgate.net The application of ultrasound often leads to excellent yields and easy product purification. tandfonline.com

Table 2: Green Synthesis Techniques for Pyrazolone Derivatives

Technique Key Advantages Example Application References
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, higher yields, solvent-free conditions. One-pot synthesis of 4-arylidenepyrazolone derivatives. benthamdirect.comnih.gov
Ultrasonication Shorter reaction times, reduced energy and solvent use, often eliminates need for heating. Synthesis of substituted pyrazolones under solvent-free conditions. nih.govresearchgate.netekb.eg

Catalytic Methods in the Synthesis of Pyrazolone-Cinnamoyl Compounds

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic reactions leading to pyrazolone-cinnamoyl compounds. Various catalysts, ranging from simple acids and bases to more complex metal-based systems, have been employed.

In the classical Knorr synthesis of pyrazolones, both acidic and basic catalysts are utilized to facilitate the condensation reaction. jetir.org For instance, piperidine is a commonly used base catalyst in the Knoevenagel condensation to introduce the cinnamoyl group. ekb.eg

More recently, the use of heterogeneous catalysts has gained attention due to their ease of separation and reusability, aligning with green chemistry principles. researchgate.net For example, magnetic nano-[CoFe2O4] has been used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. researchgate.net Other catalytic systems, such as SrFe12O19 magnetic nanoparticles and various metal catalysts like rhodium and copper, have also been reported for the synthesis of pyrazole derivatives through multicomponent reactions. rsc.orgorganic-chemistry.org The choice of catalyst can significantly influence the reaction pathway and the final product yield.

Functionalization and Derivatization Strategies for Structural Modification

The pyrazolone scaffold offers multiple reactive sites, making it amenable to a wide range of functionalization and derivatization reactions. nih.gov These modifications are crucial for tuning the compound's properties and for creating diverse libraries of analogues for various applications.

Alkylation and Acylation Reactions

Alkylation and acylation are common strategies for modifying the pyrazolone ring. The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated. semanticscholar.orgresearchgate.net N-alkylation can be achieved using various alkylating agents in the presence of a base. researchgate.net Acid-catalyzed N-alkylation with trichloroacetimidates offers an alternative method that avoids the need for strong bases or high temperatures. semanticscholar.org

Acylation reactions can occur at the nitrogen, oxygen, or carbon atoms of the pyrazolone ring, depending on the reaction conditions and the tautomeric form of the pyrazolone. researchgate.net For instance, acylation of 5-hydroxy-3-substituted-1H-pyrazoles under phase-transfer catalysis (PTC) conditions can lead to C-, O-, and N-diacylated or triacylated products. researchgate.net Friedel-Crafts acylation at the C-4 position is another route, though it can be challenging and may require specific catalysts like TiCl4, SnCl4, or FeCl3, as strong Lewis acids like AlCl3 can be too reactive for the heterocycle. researchgate.net These functionalization reactions provide a powerful means to generate a wide variety of (E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one analogues with diverse structural features.

Regioselective Functionalization

The synthesis of this compound and its analogues relies on the precise control of regioselectivity, primarily focusing on the functionalization of the C4 position of the pyrazolone ring. The pyrazolone core possesses multiple reactive sites, including two nitrogen atoms (N1 and N2), an oxygen atom, and a reactive methylene group at the C4 position. Directing substituents to the desired position without affecting others is a key challenge addressed by various synthetic strategies.

A primary and well-established method for the synthesis of 4-substituted pyrazolones is the Knorr condensation. mdpi.com This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For the specific synthesis of this compound, a plausible regioselective approach involves the use of a cinnamoyl-substituted β-ketoester, such as ethyl (E)-2-cinnamoyl-3-oxobutanoate, which upon reaction with hydrazine, would yield the target molecule. The regioselectivity is generally high, favoring the formation of the pyrazolone ring with the desired substitution pattern.

Another widely employed regioselective method is the Knoevenagel condensation of a pre-formed pyrazolone with an α,β-unsaturated aldehyde, such as cinnamaldehyde. This reaction specifically targets the active methylene group at the C4 position of the pyrazolone. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic aldehydes, including cinnamaldehyde derivatives, under microwave irradiation and solvent-free conditions, has been shown to be an efficient one-pot method to generate 4-arylidenepyrazolone derivatives. mdpi.com This method is highly regioselective for C4 functionalization.

Furthermore, direct C4-arylation and C4-acylation methods have been developed. A metal-free approach for the C4-arylation of 4-substituted-pyrazolin-5-ones with diaryliodonium salts has been demonstrated to proceed smoothly at room temperature in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), affording a range of multi-substituted pyrazolin-5-one derivatives in good to excellent yields. researchgate.net While this method focuses on arylation, it highlights the possibility of direct and regioselective functionalization at the C4 position, which can be conceptually extended to acylation with suitable reagents.

The Vilsmeier-Haack reaction represents another strategy for the regioselective formylation of the pyrazole ring at the C4 position, which can then be further elaborated to introduce the cinnamoyl group. mdpi.com For example, phenylhydrazones have been converted to 4-formyl-1-phenylpyrazoles using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com

The following table summarizes various regioselective functionalization methods applicable to the synthesis of 4-substituted pyrazolones.

Method Reactants Reagents/Conditions Position of Functionalization Product Type
Knorr Condensationβ-Ketoester, HydrazineRefluxRing Formation1,3,5-Substituted Pyrazolone
Knoevenagel CondensationPyrazolone, AldehydeMicrowave, Solvent-freeC44-Arylidenepyrazolone
Direct C4-Arylation4-Substituted Pyrazolone, Diaryliodonium SaltDMAP, Room TemperatureC44,4-Disubstituted Pyrazolone
Vilsmeier-Haack ReactionPhenylhydrazonePOCl₃, DMFC44-Formylpyrazole

Stereoselective Synthesis of Analogues

The development of stereoselective methods for the synthesis of analogues of this compound is of significant interest for exploring the three-dimensional structural requirements for biological activity. These methods aim to control the formation of chiral centers, either within the pyrazolone core or on the side chains, leading to diastereomerically or enantiomerically enriched products.

Diastereoselective Synthesis

Diastereoselective approaches often involve intramolecular reactions where the stereochemistry of a pre-existing chiral center influences the formation of a new one. A highly diastereoselective intramolecular hetero-Diels-Alder approach has been utilized to create tetracyclic pyrazoles. mdpi.com While not directly yielding a cinnamoyl analogue, this methodology demonstrates the potential for creating complex, stereochemically defined pyrazole-based scaffolds.

Another strategy involves the Michael addition of pyrazolin-5-ones to chiral acceptors. For instance, the addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, catalyzed by a chiral squaramide, proceeds with excellent diastereoselectivities (up to 99:1 dr) and high enantioselectivities. rsc.org This reaction creates chiral heterocyclic systems containing both chroman and pyrazolone moieties, showcasing a pathway to diastereomerically and enantiomerically enriched analogues.

Enantioselective Synthesis

Enantioselective synthesis of chiral pyrazolone analogues has been successfully achieved through several catalytic asymmetric strategies.

Organocatalysis: Chiral organocatalysts have proven to be highly effective. Chiral squaramides have been used to catalyze the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles. For example, the reaction with β,γ-unsaturated α-ketoesters provides chiral pyrazolone derivatives in high yields and enantioselectivities (up to 96% ee). rsc.org Similarly, isothiourea catalysis has been employed for the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams. nih.gov These methods introduce chirality at the C4 position of the pyrazolone ring.

Chiral Auxiliaries: The use of chiral auxiliaries is a classical and reliable method for stereocontrol. For instance, tert-butanesulfinamide has been used as a chiral auxiliary in the asymmetric synthesis of a novel chiral pyrazole derivative. nih.gov The key step involves the stereoselective addition of an organolithium reagent to a chiral sulfinylimine, which ultimately directs the stereochemistry of the final pyrazole-containing product. nih.govrsc.org

Metal Catalysis: Transition metal catalysis offers another powerful tool for enantioselective synthesis. A copper/PyBisulidine-catalyzed enantioselective alkynylation of electrophilic pyrazole-4,5-diones with terminal alkynes has been developed to prepare chiral tertiary propargylic alcohols bearing a pyrazolone motif with high yields and enantioselectivities (up to 99% ee). researchgate.net

The table below presents examples of stereoselective synthetic methods for pyrazolone analogues.

Stereoselective Method Catalyst/Auxiliary Reactants Product Type Stereoselectivity
Enantioselective Michael AdditionChiral SquaramidePyrazolin-5-one, 3-Nitro-2H-chromeneChiral Chroman-Pyrazoloneup to 96% ee, 99:1 dr rsc.org
Enantioselective Michael AdditionChiral SquaramidePyrazolin-5-one, β,γ-Unsaturated α-KetoesterChiral Pyrazolone Ketoesterup to 96% ee rsc.org
Asymmetric Synthesis(R)-tert-Butanesulfinamide (Chiral Auxiliary)Chiral Sulfinylimine, Organolithium ReagentChiral Pyrazole DerivativeHigh Diastereoselectivity
Enantioselective AlkynylationCopper/PyBisulidinePyrazole-4,5-dione, Terminal AlkyneChiral Tertiary Propargylic Alcoholup to 99% ee researchgate.net
Multicomponent Cascade ReactionIsothioureaPyrazolone, Other componentsChiral Pyrazolone-derived β-Amino Acid Ester/β-LactamHigh Stereoselectivity nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. For (E)-4-cinnamoyl-1H-pyrazol-3(2H)-one (Molecular Formula: C₁₂H₁₀N₂O₂), HRMS would be expected to yield a molecular ion peak [M+H]⁺ with a calculated exact mass that confirms this formula.

Table 1: Predicted HRMS Fragmentation for this compound

Fragment IonProposed StructurePredicted m/z
[M+H]⁺C₁₂H₁₁N₂O₂⁺215.0815
[M-CO]⁺C₁₁H₁₁N₂O⁺187.0866
[C₉H₇O]⁺Cinnamoyl cation131.0491
[C₃H₃N₂O]⁺Pyrazolone (B3327878) fragment83.0240

Note: The predicted m/z values are for the protonated species and would be confirmed by HRMS analysis.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed for complete structural assignment.

Detailed NMR spectroscopic investigations have been performed on a series of closely related 1-substituted 4-cinnamoyl-5-hydroxypyrazoles, which exist in tautomeric forms. researchgate.net The data from these analogs provide a strong basis for predicting the NMR spectral features of the title compound. The pyrazolone ring can exist in several tautomeric forms (OH, NH, and CH forms), and the observed spectra are often a result of a mixture of these forms in solution. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Moiety

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole (B372694) N-H10.0 - 12.0-
Pyrazole C-5-~160
Pyrazole C-4-~105
Pyrazole C-3-~155
Cinnamoyl CO-~190
Cinnamoyl CO-CH=7.5 - 7.8 (d)~125
Cinnamoyl =CH-Ph7.8 - 8.1 (d)~145
Phenyl H-ortho7.6 - 7.8 (m)~129
Phenyl H-meta7.4 - 7.6 (m)~129
Phenyl H-para7.4 - 7.6 (m)~131

Note: Predicted values are based on data from 1-substituted 4-cinnamoyl-5-hydroxypyrazole analogs in DMSO-d₆. researchgate.net The exact chemical shifts will be influenced by the substituent on the pyrazole nitrogen and the solvent used.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net For this compound, these techniques would identify the characteristic vibrations of the pyrazolone ring and the α,β-unsaturated ketone of the cinnamoyl group.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3200 - 3400 (broad in IR)
C=O (cinnamoyl)Stretching1650 - 1680 (strong in IR)
C=O (pyrazolone)Stretching1700 - 1730 (strong in IR)
C=C (alkene)Stretching1620 - 1640 (strong in Raman)
C=C (aromatic)Stretching1580 - 1600
C-N (pyrazole)Stretching1300 - 1400

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the N-H stretching vibration. mdpi.commdpi.com The Raman spectrum would be particularly useful for observing the C=C stretching of the alkene and the aromatic ring due to the change in polarizability during these vibrations. nih.gov The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not reported, analysis of related 4-acylpyrazolone structures reveals key structural features. mdpi.comnih.gov

In the solid state, 4-acylpyrazolones often exist in the enol tautomeric form, stabilized by a strong intramolecular hydrogen bond between the pyrazole N-H or O-H and the carbonyl oxygen of the acyl group. researchgate.net This hydrogen bonding leads to the formation of a pseudo-six-membered ring, which influences the planarity of the molecule.

The crystal packing is typically governed by a network of intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions dictate the supramolecular architecture of the compound in the solid state. A crystal structure of this compound would precisely define the conformation of the cinnamoyl side chain relative to the pyrazolone ring and elucidate the intermolecular forces driving the crystal packing.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for studying chiral molecules. rsc.orgiaea.org These techniques measure the differential absorption of left and right circularly polarized light.

This compound is an achiral molecule and therefore would not exhibit a VCD or ECD spectrum under normal conditions. However, these techniques could become relevant under specific circumstances:

Chiral Derivatization: If the molecule were derivatized with a chiral auxiliary, the resulting diastereomers would be chiral and would exhibit distinct VCD and ECD spectra, allowing for the determination of their absolute configuration.

Chiral Environment: If the molecule were placed in a chiral environment, such as a chiral solvent or co-crystallized with a chiral host, induced circular dichroism could be observed.

Supramolecular Chirality: If the molecules were to self-assemble into chiral aggregates or helical structures, the resulting supramolecular entity could exhibit a strong CD signal. nih.gov

Therefore, while not directly applicable to the isolated achiral molecule, chiroptical spectroscopy represents a potential avenue for investigating the stereochemical properties of derivatives or higher-order assemblies of this compound.

Computational and Theoretical Chemistry of E 4 Cinnamoyl 1h Pyrazol 3 2h One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules like (E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into molecular geometry, electronic distribution, and spectroscopic properties.

For pyrazole (B372694) derivatives, DFT calculations using hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and predict properties. These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable conformation in the gas phase.

Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many pyrazole compounds, the HOMO is often localized on the pyrazole ring and adjacent moieties, while the LUMO can be distributed across the entire molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and charge transfer.

Table 1: Representative Data from DFT Calculations on Pyrazole Derivatives

ParameterTypical MethodTypical Findings for Pyrazole Derivatives
Optimized GeometryDFT/B3LYP/6-311++G(d,p)Planar or near-planar pyrazole ring.
HOMO EnergyDFT/B3LYP/6-31GTypically in the range of -6 to -7 eV.
LUMO EnergyDFT/B3LYP/6-31GTypically in the range of -1 to -2 eV.
HOMO-LUMO GapDFT/B3LYP/6-31GVaries depending on substituents, often around 4-5 eV.
Dipole MomentDFT/B3LYP/6-31GDependent on the nature and position of substituents.

This table presents illustrative data based on studies of various pyrazole derivatives and does not represent specific results for this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring the different accessible conformations and their relative stabilities.

Reaction Mechanism Elucidation and Energy Profiling

Theoretical chemistry can be used to explore the potential synthetic routes and reaction mechanisms involving this compound. For instance, the synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Computational methods can be used to model the reaction pathway, identify transition states, and calculate the activation energies for each step. This provides a detailed energy profile of the reaction, which can help in understanding the reaction kinetics and optimizing the reaction conditions. For example, the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto a pyrazole ring, has been studied computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. If a set of pyrazole derivatives, including this compound, were to be synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed.

This process involves calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Molecular Docking and In Silico Screening for Target Interaction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking could be employed to investigate its potential to bind to various enzymes or receptors. The process involves generating a 3D model of the compound and "docking" it into the active site of the target protein. The docking algorithm samples a wide range of conformations and orientations of the ligand and scores them based on their binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For many pyrazole derivatives, docking studies have revealed important interactions with amino acid residues in the active sites of proteins like tyrosine kinases and carbonic anhydrase. Such in silico screening can prioritize compounds for further experimental testing.

Biological Activity Investigations: in Vitro and in Silico Approaches

Target Identification and Validation at the Molecular Level

The biological effects of pyrazole (B372694) derivatives are rooted in their interaction with specific molecular targets. In silico and in vitro studies have identified several key proteins and pathways that are modulated by this class of compounds. For antineoplastic applications, pyrazole structures have been associated with the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway for controlling tumor suppression. ekb.eg Certain pyrazolylnucleosides have shown selective activity against lung and breast cancer cell lines, suggesting specific molecular interactions drive their efficacy. nih.gov

In the context of anticancer activity, pyrazole derivatives have been found to target tubulin, disrupting microtubule dynamics essential for cell division. researchgate.netnih.gov Other identified targets include key enzymes in signaling pathways such as Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and Akt kinase, which are crucial for cancer cell survival and proliferation. nih.govnih.gov For antimicrobial applications, bacterial DNA gyrase has been identified as a primary target for some pyrazole-based compounds, leading to the inhibition of DNA replication and bacterial death. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

The pyrazole scaffold is a cornerstone in the development of various enzyme inhibitors, demonstrating significant activity against kinases, proteases, and cyclooxygenases.

Kinase Inhibition : Pyrazole and pyrazolone (B3327878) derivatives have shown potent inhibitory activity against several protein kinases. Studies have described 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). nih.gov Other research has focused on developing 3-amino-1H-pyrazole-based inhibitors for the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16, which play a role in cell cycle regulation. nih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways. nih.gov

Protease Inhibition : The pyrazolone structure has been successfully utilized to design inhibitors for viral proteases. Specifically, compounds containing the pyrazolone template have been synthesized and screened for their inhibitory activity against SARS-CoV 3CL protease, an essential enzyme for viral replication. nih.gov

Cyclooxygenase (COX) Inhibition : The anti-inflammatory properties of many pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Both COX-1 and COX-2 isoforms, which are central to the synthesis of pro-inflammatory prostaglandins, have been targeted by pyrazole derivatives. nih.govmdpi.com Some novel pyrazole compounds have been identified as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

Investigations into ligand-receptor interactions have further elucidated the mechanisms of pyrazole compounds. A notable area of research is their role in modulating inflammatory responses through receptor-associated signaling. Pyrazole-based compounds have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a critical component of the signaling cascade initiated by the binding of ligands to Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), which are central to the innate immune response and inflammation. By inhibiting IRAK4, these compounds can effectively block the downstream signaling that leads to the production of inflammatory cytokines.

Investigations of Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Pyrazole derivatives exhibit a wide range of antimicrobial activities, targeting both bacteria and fungi through various mechanisms. nih.govnih.gov The antibacterial action of some pyrazoles is achieved by targeting essential bacterial enzymes. For instance, pyrazole-derived compounds have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, making them effective against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal mechanisms of pyrazole-containing compounds can involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes required for fungal survival. nih.gov One such target is sterol 14-alpha demethylase, an enzyme essential for ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. researchgate.net The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

Representative Antimicrobial Activity of Pyrazole Derivatives Below is a summary of the Minimum Inhibitory Concentration (MIC) for various pyrazole compounds against selected microbial strains. Note: Data is for structurally related compounds, not specifically (E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one.

Compound Type Target Organism Strain MIC (µg/mL) Reference
Pyrazole-Thiazole Hybrid Bacillus subtilis N/A >100 nih.gov
Pyrazole-Thiazole Hybrid Escherichia coli N/A 50 nih.gov
Pyrazole-Thiazole Hybrid Aspergillus niger N/A >100 nih.gov
Pyrazole-Thiazole Hybrid Candida albicans N/A 100 nih.gov
Pyrazolyl Triazole Micrococcus luteus N/A 3.9 nih.gov
Indole-Pyrazole Imine Escherichia coli (drug-resistant) N/A ~1.0 µM nih.gov

Studies on Antineoplastic and Antitumor Mechanisms against Cancer Cell Lines (e.g., HT-29, A431, MCF-7, A-549, Bel7402, HCT-8)

The anticancer potential of the pyrazole scaffold has been extensively studied against a variety of human cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways.

Hybrid pyrazole-based chalcones have demonstrated significant anticancer activity. For example, certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and the cell cycle protein CDK4 in the breast cancer cell line MCF-7. nih.gov This leads to increased DNA fragmentation and apoptosis. nih.gov Other pyrazolinone chalcones have been found to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway, which is frequently overactive in cancer. nih.gov

Pyrazole derivatives have also been evaluated against colon cancer cells (HT-29), breast cancer cells (MCF-7, MDA-MB-231), and lung cancer cells (A549). nih.govnih.govnih.govresearchgate.net In HT-29 cells, pyrazole-platinum complexes have been shown to be effective, particularly when combined with monoclonal antibodies. nih.gov Some pyrazole derivatives exhibit cell-specific cytotoxicity, for instance, showing high activity against MDA-MB-231 cells while being less effective against MCF-7 cells, indicating that the molecular subtype of the cancer can influence efficacy. nih.gov The antitumor mechanism in some cases involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. researchgate.net

Representative Anticancer Activity of Pyrazole Derivatives (IC50/GI50 Values) The table summarizes the concentration at which various pyrazole compounds inhibit the growth of specific cancer cell lines by 50%. Note: Data is for structurally related compounds, not specifically this compound.

Compound Type Cancer Cell Line IC50/GI50 (µM) Mechanism/Target Reference
Pyrazole-based Chalcone (7d) MCF-7 (Breast) 42.6 Downregulation of Bcl-2/CDK4 nih.gov
Pyrazole Derivative (PYRIND) MCF-7 (Breast) 39.7 Cytotoxicity nih.gov
Pyrazole Derivative (TOSIND) MDA-MB-231 (Breast) 17.7 Cytotoxicity nih.gov
Pyrrolopyrimidine Deriv. (Cpd 8) HT-29 (Colon) 2.96 Apoptosis induction, Akt/ERK1/2 inhibition nih.gov
1,3-Diarylpyrazolone (P7) A549 (Lung) Low µM range Antiproliferative nih.gov
Pyrazolylnucleoside (6e) HOP-92 (Lung) 9.3 Antiproliferative nih.gov
Pyrazolylnucleoside (6e) HS 578T (Breast) 3.0 Antiproliferative nih.gov

Anti-inflammatory Activity and Related Mechanistic Pathways

The anti-inflammatory properties of pyrazole-containing compounds are well-documented. nih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. mdpi.com By blocking COX-1 and/or COX-2, pyrazole derivatives can effectively reduce the hallmarks of inflammation, such as swelling and pain. nih.govnih.gov

Beyond direct enzyme inhibition, pyrazoles can modulate inflammatory pathways at the receptor signaling level. As previously noted, inhibition of IRAK4 by pyrazole amides represents a significant anti-inflammatory mechanism, as it blocks signaling from the IL-1 receptor and Toll-like receptors, preventing the downstream activation of pro-inflammatory transcription factors and the subsequent production of inflammatory cytokines.

Antioxidant Activity Evaluation and Mechanisms

Many pyrazole and pyrazolone derivatives are recognized for their antioxidant capabilities. nih.govresearchgate.netresearchgate.net The core mechanism of their antioxidant action is free radical scavenging. researchgate.netnih.gov These compounds can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging chain reactions. researchgate.netmdpi.com

The antioxidant capacity of these compounds is often evaluated using assays like the DPPH radical scavenging test, where the reduction in absorbance at a specific wavelength indicates the scavenging ability. researchgate.netmdpi.com The pyrazole ring itself, particularly the nitrogen atoms, is believed to contribute to this radical-scavenging ability. nih.gov The well-known antioxidant drug Edaravone, a pyrazolone derivative, acts as a potent scavenger of various oxygen free radicals and serves as a benchmark for the antioxidant potential of this chemical class. mdpi.com The combination of the pyrazole core with other chemical groups, such as phenols, can further enhance this antioxidant activity. nih.gov

Analgesic Activity Mechanisms

The pyrazole nucleus is a well-established scaffold in the development of analgesic agents. nih.gov The analgesic effects of pyrazole derivatives are often linked to their anti-inflammatory properties, particularly the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, specifically COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov By inhibiting these enzymes, pyrazole-containing compounds can effectively reduce pain. nih.gov

For instance, certain pyrazole derivatives have shown potent analgesic activity in in-vivo studies, which has been further validated through molecular docking studies. nih.gov The fusion of a pyrazole nucleus with other heterocyclic structures, such as thiophene, has been explored to enhance analgesic and anti-inflammatory actions. nih.gov The combination of pyrazole and 1,2,4-triazole (B32235) structures within a single molecule has also been investigated, with in silico predictions suggesting potential for analgesic properties. zsmu.edu.ua

Some pyrazole derivatives exhibit their analgesic effects through mechanisms that may not be solely dependent on COX inhibition. For example, N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide has demonstrated antinociceptive activity as a peripherally acting opioid agonist. researchgate.net This highlights the diverse mechanisms through which pyrazole derivatives can modulate pain pathways.

Table 1: Examples of Pyrazole Derivatives and their Investigated Analgesic Mechanisms

Compound/Derivative Class Investigated Mechanism of Action Reference
Thiophene-fused pyrazoles Anti-inflammatory and analgesic activities, validated by docking studies. nih.gov
Pyrazole-1,2,4-triazole hybrids Predicted analgesic properties through in silico studies. zsmu.edu.ua
N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide Peripherally acting opioid agonist. researchgate.net
General Pyrazole Derivatives Inhibition of COX-II enzymes. nih.gov

Anthelmintic and Anti-HIV Activity Mechanisms

Anthelmintic Activity:

While research on the anthelmintic properties of this compound is not directly available, studies on related heterocyclic compounds provide insights into potential mechanisms. For example, derivatives of 1,2,4-triazole have been investigated for their anthelmintic activity. nih.gov In studies on the Indian earthworm Pheritima posthuma, 1,2,4-triazole derivatives with specific substitutions, such as 2,4-dichlorophenyl, 4-chlorophenyl, or 4-nitrophenyl moieties, have shown the strongest anthelmintic effects. nih.gov One particular 1,2,4-triazole derivative demonstrated higher potency than the standard drug, albendazole. nih.gov The mechanism of action for these compounds is thought to involve disruption of the parasite's structural integrity, as evidenced by tegumental shrinkage and erosion observed under scanning electron microscopy in studies with plant extracts containing bioactive compounds. nih.gov

Anti-HIV Activity:

Novel pyrazole derivatives have emerged as a promising class of anti-HIV agents. nih.gov The primary mechanism of action for many of these compounds is the inhibition of HIV-1 integrase (IN). nih.govmdpi.com HIV-1 IN is a crucial enzyme for the replication of the virus, as it facilitates the integration of the viral DNA into the host cell's genome. mdpi.com Pyrazole-containing compounds have been designed to target the two-metal binding pharmacophore of the integrase enzyme. nih.gov

Specifically, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been synthesized and shown to have potent anti-HIV-1 activities with low toxicity. nih.govmdpi.com Certain compounds within this series exhibited single-digit micromolar antiviral potencies and a high therapeutic index, making them potential lead compounds for further optimization into clinical anti-HIV-1 agents. nih.govmdpi.com The structure-activity relationship studies revealed that modifications to the aryl group and the pyrrole-2,5-dione nucleus can significantly impact the inhibitory potency against HIV-1. mdpi.com

Table 2: Investigated Anthelmintic and Anti-HIV Activities of Related Heterocyclic Compounds

Activity Compound Class/Derivative Investigated Mechanism/Finding Reference
Anthelmintic 1,2,4-Triazole Derivatives Strongest activity with 2,4-dichlorophenyl, 4-chlorophenyl, or 4-nitrophenyl moieties. nih.gov
Anti-HIV 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives Inhibition of HIV-1 integrase (IN). nih.govmdpi.com
Anti-HIV Specific pyrrolo-pyrazole derivatives (e.g., 9g and 15i) Potent anti-HIV-1 activities (EC50 < 5 μM) and excellent therapeutic index. mdpi.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts

The development of pyrazole-based therapeutic agents has been significantly advanced through the application of structure-based drug design (SBDD) and ligand-based drug design (LBDD) strategies. nih.gov These computational approaches allow for the rational design and optimization of compounds with improved potency and selectivity for their biological targets.

Structure-Based Drug Design (SBDD):

SBDD relies on the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and specificity. researchgate.net In the context of pyrazole derivatives, fragment-based X-ray crystallography has been a powerful tool. researchgate.net This technique involves screening small molecular fragments to identify those that bind to the target protein. These fragments then serve as starting points for building more potent and drug-like molecules. researchgate.net For example, this approach has been successfully used to identify novel cyclin-dependent kinase (CDK) inhibitors, where the pyrazole scaffold played a key role in the design of the lead compounds. researchgate.net Molecular modeling has also been employed to understand how pyrazole derivatives, such as those designed as COX-2 inhibitors, fit into the active site of the enzyme and form key interactions with amino acid residues. nih.gov

Ligand-Based Drug Design (LBDD):

LBDD is utilized when the three-dimensional structure of the target is unknown. This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed, which defines the essential structural features required for activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits. The synthesis of various pyrazole derivatives with diverse substituents is a common strategy in LBDD to explore the structure-activity relationships (SAR) and identify key structural motifs responsible for the desired biological effect. nih.gov

Table 3: Application of SBDD and LBDD in the Development of Pyrazole Derivatives

Design Approach Methodology Application Example Reference
Structure-Based Drug Design (SBDD) Fragment-based X-ray crystallography Identification of novel cyclin-dependent kinase (CDK) inhibitors. researchgate.net
Structure-Based Drug Design (SBDD) Molecular Modeling Understanding the binding of pyrazole derivatives to the COX-2 active site. nih.gov
Ligand-Based Drug Design (LBDD) Pharmacophore modeling and SAR studies Guiding the synthesis of new pyrazole derivatives with potential anticancer and anti-inflammatory activities. nih.gov

Applications and Emerging Roles in Non Clinical Fields

Development as a Versatile Synthetic Scaffold for Novel Chemical Entities

The 1H-pyrazol-3(2H)-one nucleus is a privileged scaffold in medicinal and synthetic chemistry. nih.govresearchgate.net Its structure features multiple reactive sites, including two nitrogen atoms and adjacent carbon atoms, which provide polarity and diverse opportunities for chemical modification. researchgate.net This inherent reactivity allows chemists to use it as a foundational building block for constructing more complex molecules.

Role in the Design of Bioactive Ligands

The rational design of new molecules with specific pharmacological actions is a cornerstone of medicinal chemistry. mdpi.com The pyrazolone (B3327878) ring system is a critical pharmacophore found in numerous compounds aimed at various biological targets. nih.govresearchgate.net The structure of (E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one is emblematic of a design strategy where different molecular fragments contribute to its potential as a bioactive ligand.

The design process often involves structure-activity relationship (SAR) studies, where modifications to the core structure are made to enhance binding to a biological target. nih.gov For pyrazolone derivatives, this can involve altering substituents on the pyrazole (B372694) ring or the attached side chains. Research has demonstrated that pyrazole derivatives can act as potent and selective inhibitors of specific enzymes, such as Protein Kinase R-like endoplasmic reticulum kinase (PERK), through structure-based design and optimization. nih.gov Furthermore, certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with and bind to the minor groove of DNA, suggesting that DNA could be a potential target for this class of compounds. nih.gov The ability to systematically modify the pyrazole scaffold allows for the fine-tuning of electronic and steric properties to achieve desired interactions with biological macromolecules. nih.govnih.gov

Potential in Materials Science: Photophysical and Optical Applications

The electronic behavior and photophysical properties of pyrazole-based ligands and their complexes are of significant interest due to the ability of the pyrazole backbone to stabilize and influence the electronic and optical characteristics of the resulting materials. nih.gov The extended conjugation provided by the cinnamoyl group in this compound suggests its potential for interesting photophysical behaviors, such as light absorption and emission (fluorescence).

Studies on related pyrazole derivatives have revealed their utility in optical materials. For example, certain pyrazole-quinolinone heterojunctions have been synthesized and shown to possess attractive photovoltaic properties, functioning as organic semiconductors. researchgate.net These materials exhibit distinct absorption edges and characteristic emission peaks in their photoluminescence spectra. researchgate.net The photophysical properties, including absorption maxima (λ_abs), emission maxima (λ_em), and quantum yields, are often investigated in various solvents to understand the influence of the environment on the electronic transitions. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to complement experimental findings and provide deeper insights into the electronic structure, such as the HOMO-LUMO energy gap, which is crucial for optical and electronic applications. researchgate.netresearchgate.net

Table 1: Selected Photophysical Properties of a Related Pyrazole Derivative

PropertyValueSolventReference
Absorption Max (λ_abs)~250-290 nmDMSO nih.gov
Emission Max (λ_em)Extends to 400 nmDMSO nih.gov
Band Gap Energy2.3 eVThin Film researchgate.net
Photoluminescence Peak~580 nmThin Film researchgate.net

Sensing Applications (e.g., Metal Ion Detection)

Cost-effective and simple colorimetric chemical sensors are of great interest for monitoring environmental and biological species, including metal ions. nih.gov Pyrazole-based compounds have emerged as promising candidates for chemosensors due to the presence of nitrogen heteroatoms that can act as potential donor sites for metal coordination. nih.gov This interaction often leads to a detectable signal, such as a change in color ("colorimetric") or fluorescence ("fluorometric").

Specifically, pyrazole-based Schiff base ligands have been designed as highly selective and sensitive sensors for various metal ions. Upon complexation with a target ion, the electronic properties of the ligand are altered, resulting in a noticeable shift in the UV-Vis absorption spectrum, which is perceived as a color change. nih.govresearchgate.net For instance, a pyrazole-based sensor was reported to detect Cu(II) ions with a detection limit of 1.6 μM, which is well below the World Health Organization's recommended value for drinking water. nih.govresearchgate.net The selectivity of these sensors is a key feature, as they can often detect a specific metal ion even in the presence of other competing ions. nih.govsemanticscholar.org This capability makes them valuable tools for on-the-spot detection in various fields. researchgate.net

Table 2: Examples of Pyrazole-Based Metal Ion Sensing

Target IonSensing TypeDetection Limit (LOD)Key ObservationReference
Copper (Cu²⁺)Colorimetric1.6 μMColor change to brown nih.gov
Aluminum (Al³⁺)Fluorescent-Fluorescence recognition dntb.gov.ua
Iron (Fe²⁺)Colorimetric1.25 x 10⁻⁷ MColor change to greenish-yellow researchgate.net
Lanthanum (La³⁺)Colorimetric1.63 x 10⁻⁷ MColor change to lemon-yellow researchgate.net

Use as Precursors in Advanced Material Deposition (e.g., CVD)

Advanced material deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) rely on volatile precursor molecules that can be transported in the gas phase to a substrate surface where they decompose or react to form a thin film. researchgate.net The choice of precursor is critical as its chemical and physical properties dictate the deposition process and the quality of the resulting material.

While specific research on this compound as a CVD or ALD precursor is not extensively documented, organic molecules with heterocyclic cores are generally explored for these applications. The suitability of a compound as a precursor depends on factors like its volatility, thermal stability, and decomposition pathway. Pyrazole derivatives themselves are used as precursors in the synthesis of more complex molecules, such as pyrazolo[1,5-a]pyrimidines, demonstrating their utility as reactive building blocks. ekb.eg The principles of using organometallic and organic compounds as precursors in vapor deposition are well-established. researchgate.net Theoretically, if this compound possesses appropriate volatility and clean decomposition characteristics, it could serve as a precursor for depositing carbon- or nitrogen-containing thin films, though this remains an area for future investigation.

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